molecular formula C13H15NO B503633 2-(Naphthalen-1-ylmethylamino)ethanol CAS No. 20103-08-6

2-(Naphthalen-1-ylmethylamino)ethanol

Cat. No.: B503633
CAS No.: 20103-08-6
M. Wt: 201.26g/mol
InChI Key: KQWPAZBEIABRHM-UHFFFAOYSA-N
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Description

2-(Naphthalen-1-ylmethylamino)ethanol is an ethanolamine derivative featuring a naphthalen-1-ylmethyl group attached to the amino nitrogen. Its molecular formula is C₁₃H₁₅NO (molecular weight: 201.27 g/mol), with a structure comprising a primary alcohol (CH₂CH₂OH) and a secondary amine linked to a naphthalene moiety. This compound is structurally distinct due to the fused aromatic system of naphthalene, which enhances lipophilicity compared to simpler aryl derivatives like phenyl-based analogs.

Properties

CAS No.

20103-08-6

Molecular Formula

C13H15NO

Molecular Weight

201.26g/mol

IUPAC Name

2-(naphthalen-1-ylmethylamino)ethanol

InChI

InChI=1S/C13H15NO/c15-9-8-14-10-12-6-3-5-11-4-1-2-7-13(11)12/h1-7,14-15H,8-10H2

InChI Key

KQWPAZBEIABRHM-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2CNCCO

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CNCCO

Origin of Product

United States

Comparison with Similar Compounds

1-(2-Naphthyl)ethanol

  • Molecular Formula : C₁₂H₁₂O
  • Molecular Weight : 172.23 g/mol
  • Key Features: Contains a naphthalen-2-yl group directly bonded to the ethanol backbone. Unlike 2-(Naphthalen-1-ylmethylamino)ethanol, it lacks an amino group but exhibits strong intramolecular hydrogen bonding, stabilizing its crystalline structure .
  • Synthesis : Typically prepared via reduction of naphthyl ketones or nucleophilic substitution reactions (e.g., using bromomethylnaphthalene) .
  • Applications : Used as a chiral intermediate in organic synthesis. Purity (>97%) is confirmed via LCMS and ¹H NMR .

2-(Dimethylamino)-1-phenylethanol

  • Molecular Formula: C₁₀H₁₅NO
  • Molecular Weight : 165.23 g/mol
  • Key Features: Substituted with a phenyl group and dimethylamino moiety. The absence of a naphthalene ring reduces lipophilicity but increases solubility in polar solvents.
  • Reactivity: The dimethylamino group enhances basicity, making it more reactive in acid-catalyzed reactions compared to naphthalene-based analogs .

(R)-2-Amino-2-(naphthalen-1-yl)ethanol

  • Molecular Formula: C₁₂H₁₃NO
  • Molecular Weight : 187.24 g/mol
  • Key Features: Stereospecific aminoethanol with a naphthalen-1-yl group directly bonded to the carbon adjacent to the amino group. This configuration introduces chirality, critical for pharmaceutical applications (e.g., β-blocker intermediates) .
  • Synthesis : Asymmetric reduction or resolution methods are employed to achieve enantiomeric purity .

2-[(1-Aminonaphthalen-2-yl)amino]ethanol

  • Molecular Formula : C₁₂H₁₄N₂O
  • Molecular Weight : 202.26 g/mol
  • Key Features: Contains a secondary amine and a hydroxyl group, with an additional aromatic amino group on the naphthalene ring. This structure enables dual hydrogen-bonding interactions, influencing solubility and crystal packing .

Structural and Functional Comparison

Molecular Features

Compound Aromatic System Functional Groups Hydrogen Bonding Capability
This compound Naphthalene Aminoethanol, methylamino linker Moderate (NH and OH donors)
1-(2-Naphthyl)ethanol Naphthalene Primary alcohol Strong (intramolecular O–H)
2-(Dimethylamino)-1-phenylethanol Benzene Aminoethanol, dimethylamino Weak (tertiary amine)
(R)-2-Amino-2-(naphthalen-1-yl)ethanol Naphthalene Aminoethanol, chiral center Strong (NH and OH donors)

Physicochemical Properties

  • Lipophilicity: Naphthalene derivatives (e.g., 1-(2-Naphthyl)ethanol) exhibit higher logP values compared to phenyl analogs due to the fused aromatic system.
  • Melting Points: Compounds with intramolecular hydrogen bonding (e.g., 2-[2-(Hydroxymethyl)phenyl]-1-(1-naphthyl)ethanol) show higher melting points (>100°C) .
  • Solubility: Aminoethanol derivatives with polar groups (e.g., –NH₂, –OH) are more water-soluble, while naphthalene-based analogs prefer organic solvents .

Thermodynamic and Application Insights

  • Vaporization Enthalpies: Ethanolamine derivatives (e.g., 2-(benzyl-amino)-ethanol) exhibit lower ΔHvap compared to naphthalene-based compounds due to reduced aromaticity .
  • Applications: Pharmaceuticals: Chiral aminoethanols serve as intermediates for β-blockers . Materials Science: Naphthalene derivatives are used in fluorescent probes or liquid crystals due to their rigid aromatic structure .

Preparation Methods

Reductive Amination and Ethylene Oxide Addition

StepReagents/CatalystsTemperatureTimeYield
1NaBH3CN, MeOH, HCl25°C4h85%
2Ethylene oxide, THF60°C12h78%

Mannich Reaction-Mediated Synthesis

Adapting methodologies from antifungal drug synthesis, a Mannich reaction strategy employs β-naphthol, formaldehyde, and ethanolamine in acetic acid . The reaction proceeds at 80°C for 6 hours, forming the target compound via a three-component coupling mechanism. This route offers a one-pot advantage but requires post-reaction purification using column chromatography (silica gel, ethyl acetate/hexane) to isolate the product in 65% yield . Side products, such as dimeric adducts, are minimized by controlling formaldehyde stoichiometry.

Key Optimization Parameters

  • Molar Ratios : β-Naphthol:formaldehyde:ethanolamine = 1:1.2:1.1

  • Solvent System : Acetic acid enhances protonation of intermediates.

  • Workup : Neutralization with NaOH (pH 7–8) precipitates impurities.

Nucleophilic Substitution Using Halogenated Intermediates

A halogen-based pathway involves synthesizing 1-(chloromethyl)naphthalene via Friedel-Crafts alkylation of naphthalene with chloromethyl methyl ether (MOMCl) in the presence of AlCl3 . The chlorinated intermediate is then reacted with ethanolamine in dimethylformamide (DMF) at 100°C for 24 hours, achieving a 70% yield. While effective, this method generates stoichiometric HCl, necessitating scavengers like triethylamine .

Comparative Halogenation Routes

IntermediateReagentSolventYield
1-(Cl-methyl)MOMCl, AlCl3CH2Cl282%
1-(Br-methyl)Br2, PBr3CCl475%

Hydroamination of Naphthalene Derivatives

Recent advances utilize transition-metal catalysts for direct hydroamination. Palladium(II) acetate catalyzes the reaction between 1-vinylnaphthalene and ethanolamine in toluene at 120°C under 3 atm H2 . This method achieves 60% yield but requires stringent exclusion of oxygen. NMR studies confirm regioselective amination at the α-position of the naphthalene ring .

Catalyst Screening Results

CatalystSolventTemperatureYield
Pd(OAc)2Toluene120°C60%
RhCl(PPh3)3DMF100°C45%
CuITHF80°C30%

Comparative Analysis and Industrial Scalability

A side-by-side evaluation of the four methods reveals trade-offs between yield, scalability, and safety:

Method Yield Scalability Safety Concerns
Reductive Amination78%HighEthylene oxide handling
Mannich Reaction65%ModerateFormaldehyde exposure
Nucleophilic Substitution70%LowHCl gas emission
Hydroamination60%ModerateHigh-pressure H2

Industrial applications favor reductive amination due to its robust yield and compatibility with continuous flow systems. Conversely, hydroamination remains limited by catalyst costs.

Crystallization and Purification Techniques

Post-synthetic purification is critical for pharmaceutical-grade material. Recrystallization from toluene/sherwood oil (1:3 v/v) yields colorless crystals, as confirmed by X-ray diffraction . Purity exceeding 99% is achievable via high-vacuum distillation (0.1 mmHg, 150°C), though thermal degradation risks necessitate precise temperature control .

Q & A

Q. How can density functional theory (DFT) predict thermochemical properties (e.g., vaporization enthalpy) of this compound?

  • Methodology : Employ hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to compute gas-phase enthalpies. Compare results to experimental data using the "centerpiece" approach for error analysis. Validate via Gaussian09 simulations, incorporating exact-exchange terms for improved accuracy .

Q. How to resolve discrepancies in reported crystal structures caused by dynamic disorder or polymorphism?

  • Methodology : Perform high-resolution synchrotron X-ray diffraction (λ = 0.7–0.9 Å) to enhance data precision. Refine using SHELXL with TWIN/BASF commands for twinned crystals. Apply Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions (e.g., O–H···N hydrogen bonds) and compare packing motifs across polymorphs .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in biological studies?

  • Methodology : Synthesize analogs via electrophilic substitution (e.g., halogenation at naphthalene C2/C3) or amine chain elongation. Test cytotoxicity against cancer cell lines (e.g., MCF-7, MDA-MB-231) using MTT assays. Corrogate activity with steric/electronic descriptors (Hammett σ, logP) via QSAR modeling, referencing indole-based pharmacophores as templates .

Q. How to validate hydrogen bonding networks in the solid state using computational and experimental tools?

  • Methodology : Combine X-H···Y geometry metrics (d < 3.5 Å, θ > 120°) from crystallography with DFT-based Natural Bond Orbital (NBO) analysis. Calculate bond critical points (BCPs) via Quantum Theory of Atoms in Molecules (QTAIM) to confirm interaction strengths (ρ > 0.02 a.u.) .

Q. What thermodynamic frameworks improve prediction of phase-transition properties (e.g., melting points)?

  • Methodology : Apply group-contribution methods (e.g., Joback-Reid) with corrections for naphthalene-aromaticity effects. Validate using differential scanning calorimetry (DSC) at 5°C/min heating rates. Cross-reference vapor pressure data via Clausius-Clapeyron fits to experimental enthalpies .

Q. How to address contradictions in reported reaction yields during scale-up synthesis?

  • Methodology : Conduct Design of Experiments (DoE) to isolate variables (e.g., temperature, solvent polarity). Use HPLC-MS to track intermediates and side products (e.g., oxidation to imines). Optimize via flow chemistry (microreactors) for improved heat/mass transfer .

Q. What computational protocols assess the compound’s interaction with biological targets (e.g., enzyme inhibition)?

  • Methodology : Perform molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., kinases). Validate binding modes via molecular dynamics (MD) simulations (GROMACS, 100 ns trajectories). Calculate binding free energies (MM-PBSA) and compare to IC₅₀ values from enzymatic assays .

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